Butylmagnesium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

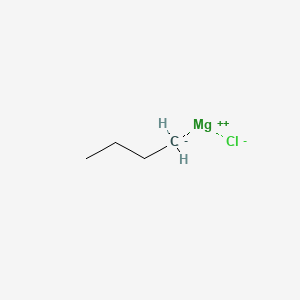

IUPAC Name |

magnesium;butane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXHCILOWRXCEO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074924 | |

| Record name | Magnesium, butylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Magnesium, butylchloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

693-04-9 | |

| Record name | Butylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, butylchloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, butylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of Butylmagnesium Chloride in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Butylmagnesium chloride, a prominent member of the Grignard reagent family, stands as a cornerstone in synthetic chemistry, offering a powerful tool for the formation of carbon-carbon bonds and the synthesis of a diverse array of organic compounds. Its utility extends across various research domains, from the development of novel pharmaceuticals and agrochemicals to the creation of advanced materials. This technical guide provides an in-depth exploration of the applications of this compound and its isomers in research, complete with experimental protocols, quantitative data, and visual representations of key chemical transformations.

Core Applications in Organic Synthesis

The primary role of this compound in research is as a potent nucleophile and a strong base. This dual reactivity makes it an indispensable reagent for a multitude of organic transformations.

Carbon-Carbon Bond Formation: The Grignard Reaction

The most fundamental application of this compound is in the Grignard reaction, where it adds to electrophilic carbon atoms, most notably the carbonyl carbon of aldehydes, ketones, and esters. This reaction is a reliable method for constructing complex carbon skeletons.[1][2] The general mechanism involves the nucleophilic attack of the butyl group on the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate, which is subsequently protonated to yield an alcohol.[3][4]

Typical Grignard Reaction Workflow

Caption: General workflow of a Grignard reaction.

Synthesis of Alcohols

A direct and widespread application of the Grignard reaction with this compound is the synthesis of secondary and tertiary alcohols. The reaction with formaldehyde yields a primary alcohol, with other aldehydes produces secondary alcohols, and with ketones results in tertiary alcohols.[5]

Key Industrial and Research Syntheses

This compound and its isomers are pivotal in the synthesis of various commercially and academically significant compounds.

Preparation of m-Trifluoromethylacetophenone

tert-Butylmagnesium chloride is utilized in the synthesis of m-trifluoromethylacetophenone, an important intermediate for agrochemicals and pharmaceuticals.[6][7] The process involves a Grignard reaction followed by acetylation.

| Reactant A | Grignard Reagent | Solvent | Temperature (°C) | Molar Ratio (Grignard:Solvent:Reactant A) | Product |

| 3-Trifluoromethylbenzonitrile | tert-Butylmagnesium chloride | Aprotic Solvent | 0-200 | (0.9-2):(2-20):1 | Grignard Adduct |

Table 1: Reaction conditions for the Grignard step in the synthesis of m-trifluoromethylacetophenone intermediate.[7]

Synthesis of tert-Butyldimethylsilyl Chloride

tert-Butylmagnesium chloride is a key reagent in the preparation of tert-butyldimethylsilyl chloride (TBDMSCl), a widely used protecting group for alcohols in organic synthesis.[6][8][9][10]

| Reactant | Grignard Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Dimethyldichlorosilane | tert-Butylmagnesium chloride | Cuprous Cyanide | Tetrahydrofuran (THF) | 60 | 4.5 | 91 |

| Dimethyldichlorosilane | tert-Butylmagnesium chloride | Copper(I) Chloride / Potassium Cyanide | Tetrahydrofuran (THF) | 60 | 4 | 91 |

Table 2: Comparative data for the synthesis of tert-butyldimethylsilyl chloride.[6][8]

Synthesis of tert-Butyldimethylsilyl Chloride

Caption: Synthesis of TBDMSCl.

Applications in Polymer Chemistry

tert-Butylmagnesium chloride serves as an effective initiator in anionic polymerization, particularly in cyclopolymerization reactions. For instance, it has been used to initiate the anionic cyclopolymerization of N-methyldiacrylamide at low temperatures, leading to polymers with a high content of 5-membered rings.[11]

Advanced Applications

Recent research has expanded the utility of this compound to more specialized reactions.

Nickel-Catalyzed Hydrodecyanation

tert-Butylmagnesium chloride, in conjunction with a nickel catalyst, can be used for the hydrodecyanation of aryl and alkyl cyanides.[2][12] This reaction provides a method for the reductive removal of a cyano group.

Preparation of Lithium Tributylmagnesate

n-Butylmagnesium chloride reacts with n-butyllithium to form lithium tributylmagnesate (n-Bu₃MgLi), a more reactive and selective organometallic reagent.[13][14]

Formation of Lithium Tributylmagnesate

Caption: Synthesis of lithium tributylmagnesate.

Experimental Protocols

General Procedure for Grignard Reaction with an Aldehyde

Materials:

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Magnesium turnings

-

Butyl chloride

-

Aldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small amount of a solution of butyl chloride in anhydrous ether to the magnesium to initiate the reaction. A crystal of iodine may be added to activate the magnesium surface.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of the aldehyde in anhydrous ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product, which can be further purified by distillation or chromatography.

Synthesis of tert-Butyldimethylsilyl Chloride[6]

Materials:

-

Dimethyldichlorosilane (19.4 g, 0.15 mol)

-

tert-Butylmagnesium chloride in THF (solution)

-

Cuprous cyanide (catalytic amount)

-

Tetrahydrofuran (THF), anhydrous (80 mL)

-

Petroleum ether (150 mL)

Procedure:

-

In a four-necked flask equipped with a nitrogen inlet, stirrer, reflux condenser, and dropping funnel, add dimethyldichlorosilane, THF, and a catalytic amount of cuprous cyanide.

-

Heat the mixture to approximately 60 °C with stirring.

-

Add the tert-butylmagnesium chloride solution dropwise over 45 minutes.

-

Maintain the reaction at 60 °C for 4.5 hours.

-

After the reaction is complete, add petroleum ether and stir.

-

Cool the mixture to room temperature and filter to remove the precipitated magnesium salts.

-

The filtrate contains the product, tert-butyldimethylsilyl chloride, which can be purified by distillation.

Conclusion

This compound remains a versatile and indispensable reagent in the arsenal of the research chemist. Its ability to facilitate the construction of complex molecular architectures through the Grignard reaction, coupled with its utility in the synthesis of other valuable reagents and as a polymerization initiator, ensures its continued and widespread use in both academic and industrial research settings. The protocols and data presented herein provide a foundational guide for the effective application of this powerful synthetic tool.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google Patents [patents.google.com]

- 8. tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism_Chemicalbook [chemicalbook.com]

- 9. CN101817842A - Preparation method of tert-butyldimethylsilyl chloride - Google Patents [patents.google.com]

- 10. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to n-Butylmagnesium Chloride: Chemical Properties and Structure

n-Butylmagnesium chloride (n-BuMgCl) is a prominent member of the Grignard reagent family, a class of organometallic compounds critical to organic synthesis.[1] Characterized by a carbon-magnesium bond, it serves as a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.[1][2] This versatility makes it an indispensable tool in the pharmaceutical, agrochemical, and specialty chemical industries for the construction of complex molecular architectures.[3][4] This guide provides a detailed overview of its chemical properties, structure, and essential experimental protocols for its synthesis and handling.

Chemical and Physical Properties

n-Butylmagnesium chloride is typically encountered as a solution in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, and its appearance can range from colorless to green-brown or brown.[1][3][4] It is highly sensitive to air and moisture, reacting violently with water.[3][4]

| Property | Value | Source(s) |

| CAS Number | 693-04-9 | [1][3][4] |

| Molecular Formula | C₄H₉ClMg | [1][3][4] |

| Molecular Weight | 116.87 g/mol | [1][3][4] |

| Appearance | Green-brown to brown solution | [3][4] |

| Melting Point | -17 °C | [3][4] |

| Boiling Point | 66 °C | [3][4] |

| Density | ~0.962 - 0.978 g/mL at 25 °C | [3] |

| Flash Point | -17 °C (-1.4 °F) (closed cup) | [3] |

| Water Solubility | Reacts violently | [3][4] |

| Sensitivity | Air & Moisture Sensitive | [3][4] |

| Storage Temperature | 2-8°C under inert atmosphere | [3][4] |

Chemical Structure and the Schlenk Equilibrium

The precise structure of n-butylmagnesium chloride in solution is more complex than the simple formula CH₃(CH₂)₃MgCl suggests. Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the monomeric form (RMgX) and the dimeric species, which includes di-n-butylmagnesium (n-Bu₂Mg) and magnesium chloride (MgCl₂). The position of this equilibrium is highly dependent on the solvent, concentration, and temperature.

Density functional theory (DFT) calculations have shed light on the nature of the bonding in n-butylmagnesium chloride. The magnesium-carbon bond exhibits significant covalent character.[1] This polarity, with a partially negative charge on the carbon atom of the butyl group, is the source of its strong nucleophilicity.[1]

Caption: The Schlenk equilibrium for n-butylmagnesium chloride in solution.

Experimental Protocols

Synthesis of n-Butylmagnesium Chloride

The most common method for preparing n-butylmagnesium chloride is the direct reaction of magnesium metal with 1-chlorobutane in an anhydrous ethereal solvent.[1]

Materials and Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser and dropping funnel, oven-dried

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Magnesium turnings

-

1-chlorobutane, anhydrous

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Methodology:

-

Apparatus Setup: Assemble the dry three-neck flask with the dropping funnel, reflux condenser, and an inert gas inlet. Ensure the system is thoroughly flushed with nitrogen or argon to create an inert atmosphere.[5]

-

Magnesium Activation: Place magnesium turnings into the flask. Add a single crystal of iodine. Gently warm the flask until violet vapors of iodine are observed, which indicates the activation of the magnesium surface.[5] Allow the flask to cool.

-

Initial Reaction: Add a small amount of anhydrous solvent (e.g., THF) to cover the magnesium. Prepare a solution of 1-chlorobutane in the anhydrous solvent in the dropping funnel.

-

Initiation: Add a small portion of the 1-chlorobutane solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy or gray, often with spontaneous refluxing.[5]

-

Addition: Once the reaction has started, add the remaining 1-chlorobutane solution dropwise at a rate that maintains a gentle reflux.[5] If the reaction becomes too vigorous, the rate of addition can be slowed, and the flask can be cooled in an ice bath.

-

Completion: After the addition is complete, continue to stir the mixture and gently heat under reflux for an additional 15-30 minutes to ensure the reaction goes to completion.[5]

-

Storage: The resulting Grignard reagent is a gray to brown solution that should be used immediately or transferred to a dry, inert-atmosphere storage vessel.

Caption: General workflow for the laboratory synthesis of n-butylmagnesium chloride.

Handling and Safety Protocols

n-Butylmagnesium chloride is a hazardous chemical that requires strict safety measures. It is flammable, corrosive, and reacts violently with water, releasing flammable gases.[6][7]

-

Inert Atmosphere: All handling and transfers must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox to prevent contact with air and moisture.[6]

-

Personal Protective Equipment (PPE): Wear fire-resistant lab coats, chemical safety goggles, and heavy-duty, chemical-resistant gloves.[8][9]

-

Ventilation: Work in a well-ventilated chemical fume hood.[8]

-

Fire Safety: Keep away from ignition sources.[6] A Class D fire extinguisher (for combustible metals) should be readily available. DO NOT USE WATER to extinguish a Grignard reagent fire.[9]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for flammable liquids.[6][8]

-

Spills: Absorb spills with an inert material like dry sand or vermiculite and place in a sealed container for disposal.[9]

Core Reactivity: Nucleophilic Addition

The primary application of n-butylmagnesium chloride is in Grignard reactions, where it acts as a nucleophile.[1] It readily attacks electrophilic carbon centers, most notably the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds.[1] The reaction with a ketone, for example, proceeds via a nucleophilic addition mechanism to yield a magnesium alkoxide intermediate, which upon acidic workup, produces a tertiary alcohol.

References

- 1. Buy Butylmagnesium chloride | 693-04-9 [smolecule.com]

- 2. chempoint.com [chempoint.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 693-04-9 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of sec-Butylmagnesium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthesis mechanism of sec-butylmagnesium chloride, a crucial Grignard reagent in organic chemistry. The document outlines the core mechanistic principles, provides detailed experimental protocols, summarizes key quantitative data, and addresses potential side reactions, offering a comprehensive resource for laboratory applications.

Core Synthesis Mechanism

The formation of sec-butylmagnesium chloride from sec-butyl chloride and magnesium metal is a heterogeneous reaction that occurs on the surface of the magnesium. The generally accepted mechanism, while complex and still the subject of some research, is understood to proceed through a radical pathway rather than a concerted insertion.

The process begins with the activation of the magnesium surface, which is typically coated with a passivating layer of magnesium oxide (MgO). This layer is unreactive towards alkyl halides and its removal or disruption is critical for the reaction to initiate. Chemical or physical methods, such as the addition of iodine or 1,2-dibromoethane, or mechanical stirring and crushing of the magnesium turnings, are employed to expose fresh, reactive magnesium.

The core of the mechanism is believed to involve a single electron transfer (SET) from the magnesium metal to the sec-butyl chloride. This electron transfer to the antibonding σ* orbital of the C-Cl bond leads to the formation of a sec-butyl radical and a chloride anion, which is adsorbed onto the magnesium surface. A second single electron transfer from another magnesium atom to the sec-butyl radical then forms the sec-butyl carbanion, which rapidly combines with the magnesium cation and the chloride ion on the surface to yield the final sec-butylmagnesium chloride product.

The ether solvent, typically tetrahydrofuran (THF) or diethyl ether, plays a crucial role in stabilizing the formed Grignard reagent by coordinating to the magnesium atom. This solvation is essential for the stability and reactivity of the sec-butylmagnesium chloride.

Experimental Protocols

2.1. Reagents and Equipment

-

sec-Butyl chloride: Purified by distillation.

-

Magnesium: Turnings or powder.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Initiator (optional): A small crystal of iodine or a few drops of 1,2-dibromoethane.

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

2.2. Synthesis Procedure

-

Preparation: Place the magnesium turnings in the dried three-necked flask. The apparatus is then flushed with a slow stream of dry nitrogen or argon to ensure an inert atmosphere.

-

Initiation: Add a small portion of the anhydrous ether solvent to the flask, just enough to cover the magnesium. A small crystal of iodine can be added to the flask. The iodine will react with the magnesium surface, activating it. The disappearance of the brown color of the iodine is an indicator of activation.

-

Addition of sec-Butyl Chloride: A solution of sec-butyl chloride in the anhydrous ether solvent is prepared and placed in the dropping funnel. A small amount of this solution is added to the magnesium suspension. The reaction is initiated when a gray turbidity appears and the solvent begins to reflux gently. If the reaction does not start, gentle warming of the flask may be necessary.

-

Reaction: Once the reaction has initiated, the remainder of the sec-butyl chloride solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction mixture should be stirred vigorously throughout the addition.

-

Completion: After the addition is complete, the reaction mixture is stirred and may be gently heated to reflux for an additional period (e.g., 30-60 minutes) to ensure complete reaction of the magnesium. The resulting solution of sec-butylmagnesium chloride is typically grayish and may contain some unreacted magnesium.

2.3. Determination of Yield

The concentration of the Grignard reagent can be determined by titration. A common method involves adding a known excess of a standard acid (e.g., HCl) to an aliquot of the Grignard solution, followed by back-titration with a standard base (e.g., NaOH).

Quantitative Data

The yield and reaction conditions for the synthesis of sec-butylmagnesium chloride can vary depending on the purity of the reagents, the activation method of the magnesium, and the reaction scale. The following tables summarize typical quantitative data found in the literature and from commercial suppliers.

Table 1: Typical Reaction Parameters for sec-Butylmagnesium Chloride Synthesis

| Parameter | Value | Reference/Notes |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether | Commercial solutions are commonly available in these solvents. |

| Concentration | 1.0 - 2.0 M | Commercially available solutions are typically in this range.[2] |

| Temperature | Reflux temperature of the ether solvent | Gentle reflux is maintained during the addition of sec-butyl chloride. |

| Initiation | Iodine, 1,2-dibromoethane | Common activating agents for magnesium. |

Table 2: Physical Properties of sec-Butylmagnesium Chloride Solutions

| Property | Value (for 2.0 M solution in THF) | Reference |

| Density | ~0.828 g/mL at 25 °C | [2] |

| Appearance | Colorless to light yellow or gray solution | [2] |

Note: Specific yield data for the laboratory-scale synthesis of sec-butylmagnesium chloride is not consistently reported across readily available literature. However, Grignard reactions of this type are generally expected to proceed in high yield (typically >80%) when conducted under appropriate anhydrous conditions.

Side Reactions and Considerations

The synthesis of Grignard reagents from secondary alkyl halides like sec-butyl chloride can be more prone to side reactions compared to their primary counterparts.

-

Wurtz Coupling: A significant side reaction is the coupling of the sec-butyl radical with another sec-butyl radical to form 3,4-dimethylhexane. This is more likely to occur if the concentration of the sec-butyl radical is high.

-

Elimination: β-hydride elimination from the sec-butyl radical can occur to form butene. This is more prevalent with sterically hindered alkyl halides and at higher reaction temperatures.

-

Reaction with Solvent: The highly reactive Grignard reagent can attack the ether solvent, especially at elevated temperatures, leading to cleavage of the ether.

-

Incomplete Reaction: The passivating layer of magnesium oxide can prevent the complete reaction of the magnesium.

Careful control of the reaction temperature and the rate of addition of the sec-butyl chloride can help to minimize these side reactions.

Visualizations

Diagram 1: Synthesis Mechanism of sec-Butylmagnesium Chloride

Caption: The single electron transfer (SET) mechanism for the formation of sec-butylmagnesium chloride.

Diagram 2: Experimental Workflow for sec-Butylmagnesium Chloride Synthesis

Caption: A generalized workflow for the laboratory synthesis of sec-butylmagnesium chloride.

Spectroscopic Data

Disclaimer: The information provided in this technical guide is for informational purposes only and should be used by qualified individuals in a laboratory setting. All chemical reactions, especially those involving Grignard reagents, should be performed with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

An In-Depth Technical Guide to tert-Butylmagnesium Chloride: Properties, Hazards, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylmagnesium chloride is a Grignard reagent, an organometallic compound with the chemical formula (CH₃)₃CMgCl. It is a powerful nucleophile and a strong base, making it a versatile and widely used reagent in organic synthesis. This guide provides a comprehensive overview of its chemical properties, associated hazards, and key applications, with a focus on experimental protocols relevant to research and development.

Chemical and Physical Properties

tert-Butylmagnesium chloride is commercially available as a solution, typically in tetrahydrofuran (THF) or diethyl ether (Et₂O). The properties of the reagent are often influenced by the solvent used.

| Property | Value | Source |

| CAS Number | 677-22-5 | [1][2] |

| Molecular Formula | C₄H₉ClMg | [1][3] |

| Molecular Weight | 116.87 g/mol | [1][3] |

| Appearance | Typically a clear, colorless to light yellow or grey-brown solution. | [1][4] |

| Density (2.0 M in diethyl ether) | 0.828 g/mL at 25 °C | [3] |

| Flash Point (in diethyl ether) | -40 °C (-40 °F) | [3] |

| Solubility | Soluble in ethereal solvents like THF and diethyl ether. | [4] |

Hazards and Safety Information

tert-Butylmagnesium chloride is a hazardous substance that requires careful handling in a controlled laboratory environment. It is highly reactive, particularly with water and air.

GHS Hazard Classification: [5][6][7]

| Hazard Class | Hazard Statement |

| Flammable Liquids | H225: Highly flammable liquid and vapor. |

| Pyrophoric Liquids | H250: Catches fire spontaneously if exposed to air. |

| Substances which, in contact with water, emit flammable gases | H260: In contact with water releases flammable gases which may ignite spontaneously. |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Specific Target Organ Toxicity — Single Exposure | H336: May cause drowsiness or dizziness. |

Safety Precautions: [8][9][10]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Handle under an inert atmosphere (e.g., nitrogen or argon). Use spark-proof tools and explosion-proof equipment. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated place away from sources of ignition. Keep the container tightly closed under an inert atmosphere. Protect from moisture.

-

Personal Protective Equipment (PPE): Wear fire/flame resistant clothing, protective gloves, safety goggles, and a face shield.

-

Spills: In case of a spill, eliminate all ignition sources. Cover with a dry, inert material such as sand or earth. Do not use water.

Experimental Protocols

Synthesis of tert-Butylmagnesium Chloride

This protocol describes the general laboratory-scale synthesis of tert-butylmagnesium chloride.

Materials:

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether

-

Iodine (crystal)

Procedure: [4]

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the magnesium turnings.

-

Cover the magnesium with anhydrous diethyl ether.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether from the dropping funnel to the stirred magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, continue stirring until the magnesium is consumed.

-

The resulting Grignard reagent is a cloudy, grey solution.

Application in the Synthesis of tert-Butyldimethylsilyl Chloride

This protocol details the use of tert-butylmagnesium chloride in the preparation of tert-butyldimethylsilyl chloride, a common protecting group in organic synthesis.

Materials:

-

tert-Butylmagnesium chloride solution in THF (19 wt%)

-

Dimethyldichlorosilane

-

Copper(I) chloride

-

Potassium cyanide

-

Anhydrous THF

-

Heptane

Procedure: [5]

-

To a 125 mL three-necked flask under an argon atmosphere, add 15 mL of THF.

-

Add 0.042 g (0.4683 mmol) of copper(I) chloride and 0.030 g (0.4683 mmol) of potassium cyanide.

-

Add 6.04 g (0.0468 mol) of dimethyldichlorosilane.

-

To this mixture at 25 °C, add 30 mL of a 19 wt% (0.0468 mol) solution of tert-butylmagnesium chloride in THF dropwise over 20 minutes.

-

After the addition is complete, heat the reaction mixture to 60 °C for 4 hours.

-

Cool the reaction mixture to 25 °C and add 25 mL of heptane.

-

Remove the precipitated magnesium chloride by filtration.

-

The resulting solution contains tert-butyldimethylsilyl chloride. A reported yield for this procedure is 91%.[5]

Visualizations

Experimental Workflow: Synthesis of tert-Butyldimethylsilyl Chloride

References

- 1. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyldimethylsilyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide to the Physical Properties of Butylmagnesium Chloride Solution in THF

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of butylmagnesium chloride solutions in tetrahydrofuran (THF). Grignard reagents, such as this compound, are pivotal in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. A thorough understanding of their physical characteristics is essential for safe handling, accurate reaction control, and process scale-up. This document outlines key physical data, details the experimental protocols for their determination, and visualizes the fundamental chemical equilibrium governing the solution's nature.

Quantitative Physical Properties

The physical properties of this compound solutions in THF are influenced by the isomer of the butyl group (n-butyl, sec-butyl, or tert-butyl) and the concentration of the solution. The following tables summarize key quantitative data sourced from various chemical suppliers.

Table 1: Physical Properties of n-Butylmagnesium Chloride in THF

| Property | Value | Concentration (M in THF) | Reference |

| Density | 0.962 g/mL at 25 °C | 2.0 | [1][2] |

| Boiling Point | 66 °C | 2.0 | [1] |

| Flash Point | -17 °C (closed cup) | 2.0 | [2] |

| Appearance | Brown colored liquid | 2.0 | [3] |

| Molecular Formula | CH₃(CH₂)₃MgCl | - | [3] |

| Molecular Weight | 116.87 g/mol | - | [3] |

Table 2: Physical Properties of sec-Butylmagnesium Chloride in THF

| Property | Value | Concentration (M in THF) | Reference |

| Density | 0.828 g/mL at 25 °C | 2.0 | [4] |

| Density | 0.973 g/mL at 25 °C (with LiCl) | 1.2 | |

| Boiling Point | 66 °C | - | [5] |

| Flash Point | -21 °C | - | [5] |

| Appearance | Brown or dark red transparent liquid | - | [5] |

| Molecular Formula | CH₃CH₂CH(CH₃)MgCl | - | [4] |

| Molecular Weight | 116.87 g/mol | - | [4] |

Table 3: Physical Properties of tert-Butylmagnesium Chloride in THF

| Property | Value | Concentration (M in THF) | Reference |

| Density | 0.931 g/mL at 25 °C | 1.0 | [6] |

| Density | 0.931 g/mL at 25 °C | 2.0 | [7] |

| Boiling Point | ~34 °F (1.1 °C) | Not specified | [8] |

| Flash Point | -17 °C (closed cup) | 1.0 | [6] |

| Appearance | Clear faint grey to grey-brown or light | Not specified | [9] |

| Molecular Formula | (CH₃)₃CMgCl | - | |

| Molecular Weight | 116.87 g/mol | - |

The Nature of this compound in THF: The Schlenk Equilibrium

Solutions of Grignard reagents in etherial solvents such as THF are not simply composed of the monomeric RMgX species. They exist in a dynamic equilibrium known as the Schlenk equilibrium.[10] This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[10] The position of this equilibrium is influenced by several factors, including the nature of the alkyl group, the halide, the solvent, and the temperature.[10]

The general form of the Schlenk equilibrium is:

2 RMgX ⇌ MgR₂ + MgX₂

For this compound in THF, this can be represented as:

2 BuMgCl ⇌ Bu₂Mg + MgCl₂

The THF solvent plays a crucial role by coordinating to the magnesium center, which influences the position of the equilibrium.[10][11]

Experimental Protocols for Physical Property Determination

The air- and moisture-sensitive nature of Grignard reagents necessitates the use of specialized techniques for the accurate determination of their physical properties. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Density Measurement

The density of a this compound solution in THF can be determined using a pycnometer or a digital density meter adapted for handling air-sensitive liquids.

Methodology using a Pycnometer:

-

Preparation: Thoroughly clean and dry a pycnometer of known volume. The pycnometer should have a ground glass joint to allow for sealing with a septum or a stopcock.

-

Inert Atmosphere: Place the pycnometer under vacuum and backfill with an inert gas several times to ensure an inert atmosphere.

-

Tare Weight: Accurately weigh the empty, sealed pycnometer.

-

Sample Transfer: Under a positive pressure of inert gas, transfer the this compound solution into the pycnometer via a cannula or a gas-tight syringe. Fill the pycnometer to its calibrated volume.

-

Equilibration and Weighing: Allow the pycnometer and its contents to equilibrate to a constant temperature (e.g., 25 °C) in a water bath. Carefully wipe the outside of the pycnometer dry and weigh it accurately.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where m₁ is the mass of the empty pycnometer, m₂ is the mass of the pycnometer filled with the solution, and V is the volume of the pycnometer.

Viscosity Measurement

The viscosity of the solution can be measured using a viscometer suitable for air-sensitive samples, such as a sealed Ostwald viscometer or a rotational viscometer with a sealed sample chamber.

Methodology using a Sealed Ostwald Viscometer:

-

Apparatus: Utilize a modified Ostwald viscometer with ground glass joints that can be sealed with septa.

-

Inerting: The viscometer must be thoroughly dried and purged with an inert gas.

-

Sample Loading: Introduce a precise volume of the this compound solution into the viscometer under an inert atmosphere.

-

Measurement: The viscometer is placed in a constant temperature bath. The time it takes for the liquid to flow between two marked points is measured.

-

Calculation: The kinematic viscosity (ν) can be determined by comparing the flow time of the sample (t) with that of a reference solvent of known viscosity (ν₀) and density (ρ₀): ν = (t * ρ) / (t₀ * ρ₀) * ν₀ The dynamic viscosity (η) is then calculated as: η = ν * ρ.

Boiling Point Determination

The boiling point of the THF solution of this compound is determined under an inert atmosphere to prevent decomposition.

Methodology:

-

Apparatus: A small-scale distillation apparatus equipped with a reflux condenser and a thermometer is assembled. All glassware must be oven-dried and cooled under a stream of inert gas.

-

Sample Addition: The this compound solution is added to the distillation flask under a positive pressure of inert gas.

-

Heating: The solution is gently heated in a suitable heating mantle.

-

Observation: The temperature at which the liquid boils and a steady reflux is observed is recorded as the boiling point. It is important to note that the boiling point is dependent on the atmospheric pressure.

Experimental Workflow Overview

The determination of the physical properties of this compound in THF requires a systematic and careful approach due to its reactive nature.

Conclusion

This technical guide provides essential physical property data for this compound solutions in THF, which are critical for their safe and effective use in research and development. The provided experimental protocols, adapted for the air-sensitive nature of these reagents, offer a framework for the accurate determination of these properties. A clear understanding of the Schlenk equilibrium is also fundamental to comprehending the chemical behavior of these solutions. By adhering to these guidelines, researchers can ensure the reliability of their experimental results and maintain a safe laboratory environment.

References

- 1. chembk.com [chembk.com]

- 2. 丁基氯化镁 溶液 2.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. novaphene.com [novaphene.com]

- 4. Manufacturers of sec-Butylmagnesium chloride solution, 2.0 M in THF, CAS 15366-08-2, B 1906, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. sec-Butylmagnesium chloride [hualun-chem.com]

- 6. tert-ブチルマグネシウムクロリド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 7. tert-Butylmagnesium chloride solution, 2.0 M in THF 677-22-5 India [ottokemi.com]

- 8. Cas 677-22-5,TERT-BUTYLMAGNESIUM CHLORIDE | lookchem [lookchem.com]

- 9. TERT-BUTYLMAGNESIUM CHLORIDE | 677-22-5 [chemicalbook.com]

- 10. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

Butylmagnesium chloride Schlenk equilibrium explained.

An in-depth analysis of the Schlenk equilibrium is crucial for understanding the solution-state behavior of Grignard reagents, which has significant implications for their reactivity and application in chemical synthesis. This guide provides a detailed examination of the Schlenk equilibrium for butylmagnesium chloride, tailored for researchers, scientists, and professionals in drug development.

The Core Concept of the Schlenk Equilibrium

The Schlenk equilibrium, first described by Wilhelm Schlenk and his son, is a fundamental chemical equilibrium that occurs in solutions of Grignard reagents.[1] It involves the disproportionation of an organomagnesium halide (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂).[1]

For this compound (BuMgCl), the equilibrium can be represented as:

2 BuMgCl ⇌ Bu₂Mg + MgCl₂

This equilibrium is dynamic, and the position is significantly influenced by several factors, including the solvent, the concentration of the Grignard reagent, temperature, and the nature of the organic and halide moieties.[1][2] In solution, these species do not exist as simple monomers but rather as complex solvated aggregates, including dimers and higher oligomers, especially at elevated concentrations.[1]

Factors Influencing the this compound Schlenk Equilibrium

The composition of a this compound solution is a complex interplay of various chemical species in equilibrium. The solvent is a particularly critical factor, not merely acting as a medium but actively participating in the equilibrium through coordination to the magnesium centers.[3][4]

-

Solvent Effects : Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are essential for the stability and solubility of Grignard reagents. They coordinate to the magnesium atoms, typically forming species with the general formula RMgX(L)₂, where L is the ether.[1] In monoethers, the equilibrium generally favors the organomagnesium halide, BuMgCl.[1] However, the equilibrium position can be dramatically shifted. For instance, the addition of 1,4-dioxane to an ethereal solution of a Grignard reagent leads to the precipitation of the insoluble magnesium chloride-dioxane complex (MgCl₂(dioxane)₂), thereby driving the equilibrium completely to the right and yielding a solution of essentially pure dibutylmagnesium (Bu₂Mg).[1][5] In less polar solvents like toluene, with only small amounts of a donor solvent like diethyl ether, this compound disproportionates to a significant extent, leading to the precipitation of magnesium chloride.[6]

-

Concentration : The degree of aggregation of Grignard reagents is dependent on their concentration. At higher concentrations, dimeric and oligomeric structures become more prevalent, which can influence the position of the Schlenk equilibrium.[1]

-

Temperature : The Schlenk equilibrium is also temperature-dependent, although the effects can be complex and are intertwined with changes in solubility and solvation of the various species.[2]

Quantitative Analysis of the Equilibrium

Quantitative studies on the Schlenk equilibrium of this compound have been conducted to determine the relative proportions of the different magnesium species in solution. The following table summarizes key findings from a study of n-butylmagnesium chloride in diethyl ether.

| Total Active Grignard Reagent (equivalents/1000 g solution) | Equivalents of Halogen per 1000 g solution | MgCl₂ Precipitated (equivalent %) | Equilibrium Constant (K x 10³) |

| 1.812 | 1.636 | 9.71 | 0.035 |

| 1.480 | 1.365 | 7.77 | 0.039 |

| 1.107 | 1.037 | 6.32 | 0.037 |

| 0.742 | 0.707 | 4.72 | 0.034 |

| 0.407 | 0.395 | 2.95 | 0.035 |

Data adapted from Noller, C. R.; Raney, D. C. J. Am. Chem. Soc. 1940, 62 (7), 1749–1751.[7] The equilibrium constant, K, is calculated as [Bu₂Mg][MgCl₂]/[BuMgCl]², assuming the concentration of dissolved MgCl₂ is constant at its solubility limit (approximately 0.001 moles per 1000 g of solution).[7] The data indicates that even with the low solubility of magnesium chloride etherate, a significant portion of the halogen remains in solution, suggesting a complex interplay of species rather than a simple precipitation-driven equilibrium.[7]

Experimental Protocols for Studying the Schlenk Equilibrium

Several experimental techniques are employed to investigate the nature and position of the Schlenk equilibrium.

Equilibrium Attainment and Analysis

This method involves allowing a Grignard solution to reach equilibrium, followed by the separation and analysis of the liquid and solid phases.

Methodology:

-

A solution of this compound in the desired solvent (e.g., diethyl ether) is prepared under an inert atmosphere (e.g., nitrogen or argon).[6]

-

To ensure equilibrium is reached, the solution can be shaken with finely powdered, anhydrous magnesium chloride for an extended period (50-150 hours).[7] This saturates the solution with respect to MgCl₂ and accelerates the attainment of equilibrium.

-

The mixture is then centrifuged to separate the solid precipitate from the clear supernatant liquid.[6]

-

The supernatant is carefully sampled for analysis.

-

Analysis of the Supernatant:

-

Total Basic Magnesium: A sample is hydrolyzed with excess standard acid, and the unreacted acid is back-titrated with a standard base to determine the total concentration of Grignard species (BuMgCl and Bu₂Mg).[6]

-

Halide Concentration: The chloride ion concentration is determined by titration, for example, using the Mohr method or Volhard method.[6][7]

-

-

From these data, the concentrations of BuMgCl, Bu₂Mg, and the amount of precipitated MgCl₂ can be calculated.

Dioxane Precipitation

This technique is used to quantify the amount of dialkylmagnesium by shifting the equilibrium.

Methodology:

-

An excess of 1,4-dioxane is added to a known volume of the this compound solution.

-

This causes the quantitative precipitation of magnesium chloride as MgCl₂(dioxane)₂.[1]

-

The precipitate is filtered, and the concentration of the remaining soluble dibutylmagnesium in the filtrate can be determined by titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-invasive technique for identifying and quantifying the different species present in the equilibrium mixture in solution.

Methodology:

-

A sample of the Grignard solution is prepared in a deuterated solvent (e.g., THF-d₈) in an NMR tube under an inert atmosphere.

-

¹H, ¹³C, and even ²⁵Mg NMR spectra are acquired.

-

The different chemical environments of the butyl groups in BuMgCl and Bu₂Mg can lead to distinct signals in the ¹H and ¹³C NMR spectra, allowing for their identification and quantification by integration.

-

²⁵Mg NMR can provide information about the coordination sphere of the magnesium atoms, helping to elucidate the structure of the solvated species.[8]

Visualizing the Schlenk Equilibrium

The following diagrams illustrate the core Schlenk equilibrium and the influence of a coordinating solvent.

Caption: The basic Schlenk equilibrium for this compound.

Caption: Schlenk equilibrium showing the role of THF as a coordinating solvent.

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of Butylmagnesium Chloride Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isomeric forms of butylmagnesium chloride—n-butyl, sec-butyl, iso-butyl, and tert-butyl—exhibit a marked gradation in chemical reactivity, a phenomenon predominantly governed by steric hindrance. This technical guide provides a comprehensive analysis of these differences, supported by quantitative kinetic data, detailed experimental protocols, and mechanistic visualizations. Understanding these nuances is critical for optimizing reaction conditions, maximizing yields, and predicting reaction pathways in organic synthesis, particularly in the development of pharmaceutical intermediates.

Introduction

Grignard reagents are cornerstone organometallic compounds in synthetic organic chemistry, enabling the formation of carbon-carbon bonds with a wide range of electrophiles. The choice of the alkyl group in the Grignard reagent (R-MgX) profoundly influences its reactivity. The four isomers of this compound provide a classic case study in how subtle changes in molecular architecture can lead to significant differences in chemical behavior. This guide will delve into the core factors governing these reactivity differences, with a focus on providing actionable data and protocols for the laboratory setting.

The primary factors influencing the reactivity of this compound isomers are:

-

Steric Hindrance: The spatial arrangement of the butyl group around the nucleophilic carbon atom is the most significant factor. Increased branching near the carbanionic center impedes the approach to the electrophile, thereby decreasing the reaction rate.

-

Basicity: Grignard reagents are strong bases. While all this compound isomers are highly basic, subtle differences in their ability to abstract a proton can influence side reactions such as enolization.

-

Schlenk Equilibrium: In solution, Grignard reagents exist in equilibrium with their corresponding dialkylmagnesium and magnesium halide species. The position of this equilibrium can be influenced by the structure of the alkyl group and the solvent, which in turn affects the nature and reactivity of the organometallic species in solution.

Quantitative Reactivity Data

The most direct way to compare the reactivity of the this compound isomers is through the examination of their reaction kinetics. A study by Panov et al. provides valuable quantitative data on the rate constants for the reaction of these isomers with different silanes in diethyl ether. These reactions serve as a reliable model for comparing the inherent nucleophilicity of the Grignard reagents, as the steric environment of the electrophile is kept constant.

Table 1: Rate Constants for the Reaction of this compound Isomers with Methylvinyldichlorosilane at 20°C in Diethyl Ether

| Grignard Reagent | Rate Constant (k x 105 s-1) |

| n-Butylmagnesium chloride | 8.00 |

| iso-Butylmagnesium chloride | 4.92 |

| sec-Butylmagnesium chloride | 2.72 |

| tert-Butylmagnesium chloride | 0.40 |

Table 2: Rate Constants for the Reaction of this compound Isomers with Tetraethoxysilane at 20°C in Diethyl Ether

| Grignard Reagent | Rate Constant (k x 105 s-1) |

| n-Butylmagnesium chloride | 200 |

| iso-Butylmagnesium chloride | 4.67 |

| sec-Butylmagnesium chloride | 0.85 |

| tert-Butylmagnesium chloride | 0.0147 |

The data clearly demonstrates a significant decrease in reaction rate with increasing steric bulk around the magnesium-bound carbon. The linear n-butyl isomer is the most reactive, followed by the less hindered primary iso-butyl isomer. The secondary sec-butyl isomer shows a further decrease in reactivity, and the tertiary tert-butyl isomer is by far the least reactive. This trend is consistent across both substrates, highlighting the overwhelming influence of steric effects.

Mechanistic Insights

The Grignard Reaction Mechanism

The fundamental reaction of a Grignard reagent with a carbonyl compound, such as a ketone or aldehyde, proceeds through a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond results in a nucleophilic carbon atom that attacks the electrophilic carbonyl carbon.

Caption: General mechanism of a Grignard reaction with a carbonyl compound.

The Schlenk Equilibrium

In solution, Grignard reagents are not simple monomeric species but exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and magnesium halide.

Caption: The Schlenk equilibrium for Grignard reagents in solution.

Experimental Protocols

The following protocols provide a general framework for the preparation of this compound isomers and a representative procedure for a comparative reactivity study. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture and oxygen.

General Protocol for the Preparation of this compound Isomers

This protocol can be adapted for each of the four isomers by using the corresponding butyl chloride.

Materials:

-

Magnesium turnings (1.2 equivalents)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

The corresponding butyl chloride (1.0 equivalent)

-

A small crystal of iodine (initiator)

Procedure:

-

Flame-dry all glassware and allow to cool under a stream of inert gas.

-

Place the magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to the flask.

-

Add a small portion of the anhydrous solvent to cover the magnesium.

-

Dissolve the butyl chloride in the remaining anhydrous solvent and place it in the dropping funnel.

-

Add a small amount of the butyl chloride solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction.

-

The concentration of the prepared Grignard reagent should be determined by titration before use.

Caption: Experimental workflow for the preparation of this compound.

Protocol for Comparative Kinetic Study (Adapted from Panov et al.)

This protocol outlines a method for comparing the reaction rates of the different this compound isomers with a model electrophile, such as a silane.

Materials:

-

Solutions of n-, sec-, iso-, and tert-butylmagnesium chloride in diethyl ether of known concentration.

-

Methylvinyldichlorosilane (or another suitable electrophile).

-

Anhydrous diethyl ether.

-

Internal standard for gas chromatography (GC) analysis (e.g., a non-reactive hydrocarbon).

-

Quenching solution (e.g., saturated aqueous ammonium chloride).

Procedure:

-

In a thermostated reaction vessel under an inert atmosphere, place a solution of the chosen this compound isomer in diethyl ether.

-

Add a known amount of the internal standard.

-

Initiate the reaction by adding a known amount of methylvinyldichlorosilane.

-

At timed intervals, withdraw aliquots from the reaction mixture.

-

Immediately quench each aliquot with the quenching solution.

-

Extract the organic components with a suitable solvent (e.g., diethyl ether).

-

Analyze the organic extracts by gas chromatography to determine the concentration of the remaining methylvinyldichlorosilane relative to the internal standard.

-

Plot the concentration of the electrophile versus time to determine the reaction rate and calculate the rate constant.

-

Repeat the experiment for each of the this compound isomers under identical conditions.

Side Reactions and Selectivity

The steric bulk of the this compound isomers not only affects the rate of the desired nucleophilic addition but also influences the prevalence of side reactions.

-

Reduction: With sterically hindered ketones, bulky Grignard reagents like sec-butylmagnesium chloride and especially tert-butylmagnesium chloride can act as reducing agents, transferring a β-hydride to the carbonyl carbon. This results in the formation of an alcohol corresponding to the reduced ketone rather than the addition product. n-Butylmagnesium chloride is less prone to this side reaction.

-

Enolization: As strong bases, all Grignard reagents can deprotonate the α-carbon of a ketone, leading to the formation of an enolate. This is more pronounced with sterically hindered ketones and bulky Grignard reagents where the nucleophilic attack is slow. tert-Butylmagnesium chloride is a particularly strong base and is often used when enolization is the desired outcome.

Conclusion

The reactivity of this compound isomers is a clear and compelling illustration of the profound impact of steric hindrance in organic reactions. The trend of decreasing reactivity from n-butyl to iso-butyl, sec-butyl, and finally tert-butylmagnesium chloride is well-supported by quantitative kinetic data. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these differences is paramount. The choice of a specific this compound isomer can be a strategic decision to control reaction rates, enhance selectivity, or favor a particular reaction pathway, such as nucleophilic addition, reduction, or enolization. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the design and execution of synthetic routes involving these versatile Grignard reagents.

Solubility of Butylmagnesium Chloride in Diethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of butylmagnesium chloride in diethyl ether, a critical parameter for its application in organic synthesis. The document outlines the complex solution chemistry governed by the Schlenk equilibrium, presents available quantitative data, and details experimental protocols for solubility determination.

Core Concepts: The Schlenk Equilibrium and its Impact on Solubility

The solubility of this compound in diethyl ether is not a simple dissolution process. Instead, it is governed by the Schlenk equilibrium, a dynamic process that influences the composition of Grignard reagent solutions.[1] This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).

For this compound, the equilibrium can be represented as:

2 BuMgCl ⇌ Bu₂Mg + MgCl₂

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the organic and halide substituents.[1] In diethyl ether, the equilibrium generally favors the this compound species. However, the low solubility of magnesium chloride in diethyl ether can drive the equilibrium to the right, potentially leading to the precipitation of MgCl₂.[2] It is known that the magnesium center in Grignard reagents typically coordinates with two molecules of ether, forming a complex with the general formula RMgX(L)₂, where L is the ether.[1]

The practical implication of the Schlenk equilibrium is that a solution of this compound in diethyl ether is a mixture of BuMgCl, Bu₂Mg, and dissolved MgCl₂. Therefore, the "solubility" is often considered in the context of the total concentration of the active Grignard reagent in the solution.

Quantitative Data on the Composition of this compound Solutions in Diethyl Ether

| Total Active Grignard (equivalents/1000 g solution) | Total Chloride (equivalents/1000 g solution) | Precipitated MgCl₂ (equivalents/1000 g solution) | Soluble Chloride (equivalents/1000 g solution) |

| 0.435 | 0.432 | 0.013 | 0.419 |

| 0.697 | 0.694 | 0.027 | 0.667 |

| 1.096 | 1.091 | 0.052 | 1.039 |

| 1.480 | 1.472 | 0.095 | 1.377 |

| 1.835 | 1.826 | 0.175 | 1.651 |

Data adapted from Noller, C. R.; Raney, D. C. J. Am. Chem. Soc. 1940, 62 (7), 1749–1751.[2]

Notably, the solubility of anhydrous magnesium chloride in pure diethyl ether is extremely low, approximately 0.001 mole per 1000 g of solution.[2] The presence of dibutylmagnesium in the solution, however, appears to increase the solubility of magnesium chloride.[2] Commercially, this compound is available in diethyl ether at concentrations of 2.0 M, indicating that a high concentration is achievable and stable under certain conditions.

Experimental Protocols

Preparation of a Saturated Solution of this compound in Diethyl Ether

Objective: To prepare a saturated solution of this compound in diethyl ether for the determination of its solubility.

Materials:

-

Magnesium turnings

-

n-Butyl chloride

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Schlenk flask and other appropriate glassware, oven-dried

-

Inert atmosphere (nitrogen or argon) supply

Procedure:

-

Set up an oven-dried Schlenk flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a positive pressure of an inert gas.

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of a solution of n-butyl chloride in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining n-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature to ensure the reaction goes to completion and equilibrium is reached. To ensure saturation, a slight excess of magnesium and butyl chloride should be used.

-

Allow the solution to stand under an inert atmosphere for a prolonged period (e.g., 24 hours) to ensure that any excess insoluble species have precipitated and the supernatant is a saturated solution.

Determination of the Concentration of Active Grignard Reagent by Titration

Objective: To determine the molar concentration of the active Grignard reagent (BuMgCl and Bu₂Mg) in the prepared saturated solution.

Method 1: Acid-Base Titration

-

Standardization of Sec-Butanol: Prepare a standardized solution of sec-butanol in xylene.

-

Titration:

-

In a dry flask under an inert atmosphere, add a known volume of the clear supernatant from the prepared saturated Grignard solution.

-

Add a few drops of a suitable indicator, such as 1,10-phenanthroline.

-

Titrate the Grignard solution with the standardized sec-butanol solution until a persistent color change is observed.

-

-

Calculation: The concentration of the Grignard reagent can be calculated from the volume of the titrant used and the stoichiometry of the reaction.

Method 2: Potentiometric Titration

-

Apparatus: Use a potentiometer equipped with a platinum electrode.

-

Titration:

-

Place a known volume of the Grignard solution in a titration vessel under an inert atmosphere.

-

Titrate with a standardized solution of an alcohol, such as 2-butanol, in an appropriate anhydrous solvent (e.g., THF or diethyl ether).

-

Monitor the potential during the titration. The endpoint is determined from the first derivative of the titration curve.

-

Visualizations

Schlenk Equilibrium of this compound

Caption: The Schlenk equilibrium for this compound in solution.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Convenient Method for Determining the Concentration of Grignard Reagents | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Spectroscopic Data of Butylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butylmagnesium chloride, a vital Grignard reagent in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and offering detailed experimental protocols for the acquisition of high-quality spectra for this air- and moisture-sensitive compound.

Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound in a tetrahydrofuran (THF) solution. It is important to note that Grignard reagents exist in a complex equilibrium in solution (the Schlenk equilibrium), which can influence their spectroscopic characteristics. The data presented here are representative of the primary species in solution.

Table 1: ¹H NMR Spectroscopic Data of n-Butylmagnesium Chloride

| Protons | Chemical Shift (δ) ppm (in THF-d₈) | Multiplicity |

| α-CH₂ | ~ -0.7 to -0.5 | Triplet |

| β-CH₂ | ~ 1.2 - 1.4 | Multiplet |

| γ-CH₂ | ~ 1.4 - 1.6 | Multiplet |

| δ-CH₃ | ~ 0.9 | Triplet |

Note: The chemical shifts of protons on carbons directly bonded to or in close proximity to the magnesium atom are significantly shielded (shifted to lower ppm values) due to the electropositive nature of magnesium.

Table 2: ¹³C NMR Spectroscopic Data of n-Butylmagnesium Chloride

| Carbon | Chemical Shift (δ) ppm (in THF-d₈) |

| α-C | ~ 10 - 12 |

| β-C | ~ 30 - 32 |

| γ-C | ~ 27 - 29 |

| δ-C | ~ 13 - 15 |

Table 3: Infrared (IR) Spectroscopic Data of n-Butylmagnesium Chloride

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H Stretching (Alkyl) | 2850 - 3000 | Strong |

| CH₂ Bending (Scissoring) | ~ 1465 | Medium |

| CH₃ Bending (Asymmetric) | ~ 1450 | Medium |

| CH₃ Bending (Symmetric) | ~ 1375 | Medium |

| C-C Skeletal Vibrations | 800 - 1200 | Medium |

| C-Mg Stretching | 500 - 600 | Medium-Weak |

Experimental Protocols

Given the highly reactive and sensitive nature of this compound, meticulous experimental technique is paramount for obtaining reliable spectroscopic data. The following protocols outline the recommended procedures for NMR and IR analysis.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for the safe and effective acquisition of NMR spectra of this compound using a J. Young's NMR tube and Schlenk line techniques to maintain an inert atmosphere.[1][2]

Materials and Equipment:

-

This compound solution (e.g., in THF)

-

Anhydrous deuterated tetrahydrofuran (THF-d₈)

-

J. Young's NMR tube

-

Schlenk line with a vacuum pump and inert gas (Argon or Nitrogen) supply

-

NMR tube adapter for the Schlenk line

-

Gastight syringes and needles

-

Clean, dry glassware

Procedure:

-

Preparation of the NMR Tube:

-

Thoroughly clean and dry the J. Young's NMR tube.

-

Attach the NMR tube to the Schlenk line via an appropriate adapter.

-

Evacuate the tube under high vacuum and then backfill with inert gas. Repeat this cycle at least three times to ensure a completely inert atmosphere within the tube.[1]

-

-

Sample Preparation:

-

Under a positive pressure of inert gas, carefully transfer a precise volume of the this compound solution into a clean, dry vial using a gastight syringe.

-

Using a separate gastight syringe, add the desired amount of anhydrous THF-d₈ to the vial to achieve the appropriate concentration for NMR analysis.

-

Gently swirl the vial to ensure a homogenous solution.

-

-

Transfer to NMR Tube:

-

While maintaining a positive flow of inert gas, remove the glass stopper from the NMR tube adapter on the Schlenk line and replace it with a rubber septum.

-

Using a clean, dry, and inert-gas flushed syringe, carefully draw the prepared this compound solution from the vial.

-

Insert the needle of the syringe through the septum on the NMR tube adapter and slowly inject the solution into the J. Young's NMR tube. The final volume should be approximately 0.6-0.7 mL.[2]

-

Once the transfer is complete, remove the syringe and needle.

-

-

Sealing the NMR Tube:

-

Under a positive pressure of inert gas, carefully remove the septum from the NMR tube adapter and securely screw the J. Young's cap onto the NMR tube to create an airtight seal.[1]

-

-

Data Acquisition:

-

The sealed NMR tube can now be safely transported to the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

2.2. Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is a convenient method for analyzing liquid samples like this compound solutions, as it requires minimal sample preparation.[3]

Materials and Equipment:

-

This compound solution (e.g., in THF)

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal)

-

Glovebox or a Schlenk line for sample handling

-

Gastight syringe or pipette

-

Anhydrous solvent for cleaning (e.g., THF)

Procedure:

-

Instrument Preparation:

-

Ensure the ATR crystal on the FTIR spectrometer is clean and dry. If necessary, clean it with an appropriate anhydrous solvent and dry it thoroughly under a stream of inert gas.

-

-

Background Spectrum:

-

Acquire a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

-

Sample Application (in an Inert Atmosphere):

-

Due to the air and moisture sensitivity of this compound, the sample should be handled in a glovebox or under a positive pressure of inert gas.

-

Using a gastight syringe or pipette, draw a small amount of the this compound solution.

-

Carefully dispense a few drops of the solution directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Data Acquisition:

-

Immediately acquire the IR spectrum of the sample.

-

The OMNIC software or similar will process the data and display the absorbance spectrum.

-

-

Cleaning:

-

After the measurement is complete, carefully clean the ATR crystal using an appropriate anhydrous solvent and a soft, non-abrasive wipe. Ensure all residual Grignard reagent is removed and neutralized safely.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample handling to data acquisition.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

The Nucleophilic Character of Butylmagnesium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylmagnesium chloride, a Grignard reagent, is a cornerstone of organic synthesis, prized for its potent nucleophilic character. This technical guide provides a comprehensive examination of the factors governing the nucleophilicity of this compound, its reactivity profile with key electrophiles, and detailed experimental methodologies. Quantitative data on reaction outcomes are presented for comparative analysis, and critical reaction pathways and experimental workflows are visually represented to facilitate a deeper understanding of its application in complex molecule synthesis, a critical aspect of drug development and materials science.

Core Concepts: The Nucleophilic Nature of the Carbon-Magnesium Bond

The nucleophilicity of this compound (BuMgCl) originates from the pronounced ionic character of the carbon-magnesium bond. The significant difference in electronegativity between carbon (2.55) and magnesium (1.31) results in a highly polarized covalent bond, where the butyl group's α-carbon bears a substantial partial negative charge (δ-). This carbanionic character makes it a powerful nucleophile, readily attacking electron-deficient centers to form new carbon-carbon bonds.[1][2] This reactivity is fundamental to its widespread use in constructing complex molecular architectures.[3][4]

The reactivity of Grignard reagents in solution is further complicated by the Schlenk equilibrium, a dynamic process where two molecules of the alkylmagnesium halide disproportionate into a dialkylmagnesium species and a magnesium dihalide.[5]

The position of this equilibrium is influenced by the solvent, the nature of the alkyl group, the halide, and the concentration.[5][6] In ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are essential for stabilizing the Grignard reagent through coordination, the equilibrium generally favors the alkylmagnesium halide species.[5][7] The addition of dioxane can shift the equilibrium completely to the right by precipitating the magnesium halide.[5]

Quantitative Analysis of Nucleophilic Additions

The efficacy of this compound as a nucleophile is best illustrated through its reactions with various carbonyl compounds. The following tables summarize representative yields for the synthesis of this compound and its subsequent reactions.

| Reactants | Product | Solvent | Yield (%) | Reference |

| n-Butyl chloride, Mg | n-Butylmagnesium chloride | Methylcyclohexane | 73 | [3] |